molecular formula C12H13NO2S B1668433 Carboxin CAS No. 5234-68-4

Carboxin

Cat. No. B1668433
M. Wt: 235.30 g/mol
InChI Key: GYSSRZJIHXQEHQ-UHFFFAOYSA-N
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Patent
US04359579

Procedure details

Acetoacetanilide (88.6 g, 0.5 mole) is dissolved under agitation, at room temperature, in 140 g aqueous 28.6% NaOH (0.5 mole). Crude di-(2-hydroxyethyl) disulfide (176 g), obtained by oxidation of 2-mercaptoethanol with 50% hydrogen peroxide, (i.e. an approx 68% aqueous solution) is added to the reaction mixture, which is then heated to 38° C. After 15 minutes 15% aqueous NaOH (16 g) is added and after a further 15 minutes the addition of 50% hydrogen peroxide is started. Subsequently the reaction is carried out as described in EXAMPLE 1. A total of 16.8 g 50% hydrogen peroxide is used. The extraction/acidification procedure, as well as the cyclization step, is carried out as in EXAMPLE 1. After the last water wash, following the cyclization, toluene is evaporated from the reaction mixture under vacuum, at up to 60°, and the residue is redissolved in 90 g isopropanol. After crystallization, filtration and drying, 80.2 g 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide is obtained (yield 68.1% based on acetoacetanilide), M.P. 96.8°-98.0° C., Assay 98.9%.
Quantity
88.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
16 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
16.8 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[OH-].[Na+].[SH:16][CH2:17][CH2:18]O.OO>>[CH3:5][C:3]1[O:4][CH2:18][CH2:17][S:16][C:2]=1[C:1]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
88.6 g
Type
reactant
Smiles
C(CC(=O)C)(=O)NC1=CC=CC=C1
Name
Quantity
0.5 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
16 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Six
Name
Quantity
16.8 g
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
38 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The extraction/acidification procedure
WASH
Type
WASH
Details
After the last water wash
CUSTOM
Type
CUSTOM
Details
is evaporated from the reaction mixture under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
at up to 60°, and the residue is redissolved in 90 g isopropanol
CUSTOM
Type
CUSTOM
Details
After crystallization, filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
CC=1OCCSC1C(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 80.2 g
YIELD: PERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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